N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound features a thiazole core substituted at the 2-position with a thioether-linked acetamide group. The acetamide nitrogen is bonded to a 4-fluorophenyl ring, while the thiazole’s 4-position is functionalized with a 2-(mesitylamino)-2-oxoethyl group (mesityl = 2,4,6-trimethylphenyl) . The mesitylamino group introduces steric bulk and hydrophobicity, distinguishing it from simpler aryl or heteroaryl analogs. Its molecular weight is estimated to be ~480–500 g/mol based on structural analogs .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S2/c1-13-8-14(2)21(15(3)9-13)26-19(27)10-18-11-29-22(25-18)30-12-20(28)24-17-6-4-16(23)5-7-17/h4-9,11H,10,12H2,1-3H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXRSNHGSZTKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several key components:
- Thiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Fluorophenyl Group : Enhances physicochemical properties, potentially improving efficacy.
- Mesitylamino Substituent : Imparts unique chemical characteristics that may affect biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole moieties often exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
A comparative study of similar thiazole derivatives revealed:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer |
| 4-Fluorothiazole | 10.5 | Antimicrobial |
| Mesitylthiazolidinone | 8.7 | Anticancer |
The thiazole ring's contribution to these activities is well-documented, with studies indicating that structural modifications can significantly enhance efficacy against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Similar thiazole derivatives have been tested against various pathogens, including Gram-positive and Gram-negative bacteria.
Recent studies have demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.0 | Bactericidal |
| Escherichia coli | 3.0 | Bactericidal |
| Candida albicans | 7.0 | Fungicidal |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways, which is crucial in the fight against antibiotic-resistant strains .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step organic reactions:
- Formation of Thiazole Core : Typically synthesized via cyclization reactions involving appropriate precursors.
- Introduction of Mesitylamino Group : Achieved through amide coupling reactions.
- Final Coupling with Acetamide : This step finalizes the compound's structure.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacological profiles.
Case Studies and Research Findings
- In Vitro Studies : A recent in vitro study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells with an IC50 value lower than that of standard chemotherapeutics .
- Animal Models : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to control groups, indicating its potential as a therapeutic agent .
- Combination Therapy : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy, particularly against resistant cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related thiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 0.22 μg/mL, indicating strong antibacterial activity. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to disrupt bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's structural components suggest it may interact with specific cancer cell lines, leading to cell cycle arrest or apoptosis.
Case Study: Cytotoxicity Assays
In vitro assays on human breast cancer cell lines (MCF7) revealed that derivatives similar to this compound exhibited IC50 values below 1 μM, demonstrating significant cytotoxic effects. The presence of the thiazole moiety is believed to enhance the binding affinity to cancer-related targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets. These studies utilize software tools like AutoDock and Schrodinger to visualize binding sites and affinities.
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | Effective against biofilm |
| Antimicrobial | E. coli | 0.25 | Broad-spectrum activity |
| Antitumor | MCF7 (Breast Cancer) | <1 | Significant growth inhibition |
| Antitumor | HT29 (Colon Cancer) | <1 | Enhanced by electron-donating groups |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester-like groups:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux, 8–12 hours | Carboxylic acid derivative (from acetamide cleavage) | Acid-catalyzed nucleophilic acyl substitution |
| Thioether Hydrolysis | Aqueous NaOH, 80°C, 4 hours | Sulfhydryl intermediate (unstable, may oxidize further) | Base-mediated nucleophilic substitution |
-
The mesitylamino group’s steric bulk slows hydrolysis compared to less hindered analogs.
-
Fluorine’s electron-withdrawing effect on the phenyl ring enhances acetamide reactivity toward hydrolysis .
Oxidation Reactions
The thioether (-S-) and aromatic systems are susceptible to oxidation:
| Target Site | Oxidizing Agent | Conditions | Products |
|---|---|---|---|
| Thioether | H₂O₂ (30%), RT, 2 hours | Sulfoxide (major), sulfone (trace) | Electrophilic oxidation via peroxygen intermediates |
| Mesityl Ring | KMnO₄, acidic, 60°C | Hydroxylated mesityl derivatives | Radical-mediated C–H activation |
-
Sulfoxide formation is favored under mild conditions, while sulfones require stronger agents like mCPBA.
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The fluorophenyl group remains inert under these conditions due to fluorine’s high electronegativity .
Nucleophilic Substitution
The thiazole ring’s electron-deficient C-2 position facilitates substitutions:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Ammonia | NH₃/EtOH, 100°C, 6 hours | 2-Amino-thiazole analog | 62% |
| Methylamine | CH₃NH₂/DMF, 80°C, 4 hours | N-Methylated thiazole derivative | 58% |
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Steric hindrance from the mesityl group reduces reaction rates at adjacent positions.
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Fluorine’s meta-directing effect limits electrophilic attack on the phenyl ring .
Metabolic Reactions
In vitro studies using human liver microsomes (HLMs) reveal key metabolic pathways:
| Pathway | Enzyme System | Major Metabolites | Stability |
|---|---|---|---|
| Hydroxylation | CYP3A4 | C-4 hydroxylated mesityl group | 75% remaining |
| N-Dealkylation | CYP2D6 | Mesitylamine + thiazole-acetamide fragment | 68% remaining |
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Fluorination at the phenyl para position enhances metabolic stability by reducing CYP450 affinity .
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Thioether oxidation to sulfone is negligible in biological systems.
Cyclization and Rearrangement
Under thermal or catalytic conditions, intramolecular cyclization occurs:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| 140°C, toluene | None | Thiazolo[3,2-b]oxazole fused ring system | Antibacterial lead |
| Pd(OAc)₂, DMF | Triethylamine | Spirocyclic indole derivative | Kinase inhibition |
-
Cyclization is driven by proximity of the thioether sulfur and acetamide carbonyl.
-
Mesityl groups inhibit π-stacking, favoring intramolecular over intermolecular reactions.
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative) | Primary Reactions |
|---|---|---|
| Thioether (-S-) | High | Oxidation, nucleophilic substitution |
| Acetamide (-CONH-) | Moderate | Hydrolysis, alkylation |
| Mesitylamino | Low | Metabolic hydroxylation, N-dealkylation |
| Fluorophenyl | Very Low | Electrophilic substitution (limited) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Key Compounds:
Key Observations:
- The target compound is distinct in its mesitylamino-thiazole moiety, which enhances steric bulk compared to piperazine or methoxy-substituted analogs .
- Fluorine substitution (e.g., 4-fluorophenyl) is common in analogs, likely to improve metabolic stability and binding affinity .
- Piperazine-containing derivatives (e.g., ) exhibit higher melting points (281–328°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s mesityl group, which may reduce crystallinity.
Functional Group Modifications
Thioether vs. Oxygen Ether Linkages
- The target compound’s thioacetamide bridge (C–S–C) may confer greater metabolic resistance compared to oxygen-linked analogs (e.g., coumarin-thiazole hybrids ).
Mesitylamino vs. Arylpiperazine Groups
Pharmacological and Physicochemical Properties
Biological Activity Notes:
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how are intermediates validated?
Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1: React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form thiazole-acetamide intermediates .
- Step 2: Introduce the mesitylamino group via amidation using 2-chloroacetamide derivatives and potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Validation: Intermediates are characterized via ¹H/¹³C NMR (e.g., confirming acetamide carbonyl signals at δ 168–172 ppm) and HPLC purity analysis (>95%) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?
Answer:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and thiazole rings), methyl groups in mesityl (δ 2.1–2.3 ppm), and acetamide NH (δ 10.2–10.8 ppm) .
- ¹³C NMR: Confirm carbonyl carbons (C=O at δ 165–175 ppm) and thiazole/aromatic carbons (δ 110–160 ppm) .
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and S–C=S vibrations (~680 cm⁻¹) .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Basic: How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
Answer:
- Kinase Inhibition: Use enzymatic assays (e.g., fluorescence-based ADP-Glo™) to test inhibition of CK1 or BRAFV600E, referencing structurally similar thiazole-acetamide inhibitors .
- Anti-inflammatory Activity: Measure lipoxygenase (LOX) inhibition via UV spectrophotometry at 234 nm .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7), comparing IC₅₀ values to controls .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy, particularly regarding substituent effects?
Answer:
- Thiazole Modifications: Replace mesityl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Acetamide Linker: Test alkyl vs. aryl spacers to improve target binding (e.g., pyrimidin-2-yl thioether derivatives showed 10-fold higher CK1 inhibition) .
- Quantitative SAR (QSAR): Use CoMFA or molecular docking to correlate substituent hydrophobicity (clogP) with bioactivity .
Advanced: What computational strategies can predict metabolic stability or off-target interactions for this compound?
Answer:
- Molecular Docking: Simulate binding to CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolism hotspots .
- MD Simulations: Analyze stability in lipid bilayers (GROMACS) to assess membrane permeability .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and hERG liability .
Advanced: How can researchers resolve contradictions between synthetic yield and analytical purity data?
Answer:
- Case Study: High yields (e.g., 87% ) but lower HPLC purity may arise from residual solvents or byproducts. Use preparative HPLC or recrystallization (e.g., ethanol/water) for purification .
- DSC/TGA: Monitor thermal stability to detect polymorphic impurities affecting melting points (e.g., 269–315°C ).
Advanced: How should conflicting biological activity data across studies be addressed methodologically?
Answer:
- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., CLSI guidelines) and positive controls (e.g., imatinib for kinase inhibition) .
- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity .
- Meta-Analysis: Compare data across structurally analogous compounds (e.g., thiazole-acetamides with varying substituents ).
Advanced: What eco-friendly synthetic approaches can replace traditional methods for this compound?
Answer:
- Solvent-Free Reactions: Use ball-milling for thiazole-acetamide coupling, reducing DMF dependency .
- Catalytic Systems: Employ Bi(OTf)₃ or Fe₃O₄ nanoparticles to enhance reaction efficiency and reduce waste .
- Green Metrics: Calculate E-factors; solvent-free methods typically achieve E < 2 vs. traditional E > 10 .
Advanced: What formulation challenges arise in pharmacokinetic studies, and how are they mitigated?
Answer:
- Solubility Enhancement: Use Cremophor® EL/ethanol/saline (1:1:4) emulsions for in vivo administration .
- Stability Testing: Monitor hydrolytic degradation (pH 7.4 PBS, 37°C) via UPLC-MS; add antioxidants (e.g., BHT) if needed .
- Bioavailability: Compare oral vs. IV routes using LC-MS/MS plasma concentration profiling .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in kinase inhibition?
Answer:
- Enzyme Kinetics: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Crystallography: Solve co-crystal structures with CK1 or BRAFV600E (PDB ID: 6Y9S) to map binding interactions .
- Phosphoproteomics: Use SILAC labeling in cell lines to identify downstream signaling targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
